molecular formula C8H6INO B13885204 3-Iodo-5-methoxybenzonitrile

3-Iodo-5-methoxybenzonitrile

Cat. No.: B13885204
M. Wt: 259.04 g/mol
InChI Key: YUCXQELLBPYTOP-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxybenzonitrile is an organic compound with the molecular formula C8H6INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the 3-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxybenzonitrile typically involves the iodination of 5-methoxybenzonitrile. One common method is the Sandmeyer reaction, where 5-methoxybenzonitrile is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced functional groups.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-Iodo-5-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-methoxybenzonitrile: Another iodinated benzonitrile with different substitution patterns.

    3-Methoxybenzonitrile: Lacks the iodine atom, making it less reactive in certain types of reactions.

    2-Amino-5-iodo-4-methoxybenzonitrile: Contains an additional amino group, which can alter its chemical properties and reactivity.

Uniqueness

3-Iodo-5-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other similar compounds. Its iodine atom makes it particularly useful in coupling reactions and as a precursor for further functionalization.

Properties

Molecular Formula

C8H6INO

Molecular Weight

259.04 g/mol

IUPAC Name

3-iodo-5-methoxybenzonitrile

InChI

InChI=1S/C8H6INO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3

InChI Key

YUCXQELLBPYTOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C#N)I

Origin of Product

United States

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